molecular formula C10H15NO4 B13467583 Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate

Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate

Cat. No.: B13467583
M. Wt: 213.23 g/mol
InChI Key: DMFCXXIXLIVIJN-UHFFFAOYSA-N
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Description

Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate is a bicyclic compound that features a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.1]heptanes, including dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Mechanism of Action

The mechanism of action of dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with molecular targets and pathways relevant to its application. For instance, when incorporated into drug structures, it can enhance binding affinity and selectivity by mimicking the spatial arrangement of functional groups in target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate is unique due to its nitrogen-containing bicyclic structure, which provides distinct advantages in medicinal chemistry and materials science. Its ability to mimic meta-substituted benzenes and enhance drug properties sets it apart from other similar compounds .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate

InChI

InChI=1S/C10H15NO4/c1-14-7(12)9-3-10(4-9,6-11-5-9)8(13)15-2/h11H,3-6H2,1-2H3

InChI Key

DMFCXXIXLIVIJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(CNC2)C(=O)OC

Origin of Product

United States

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